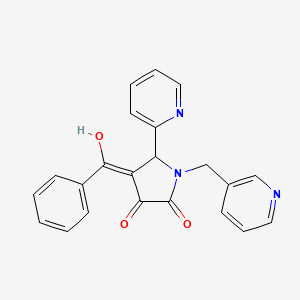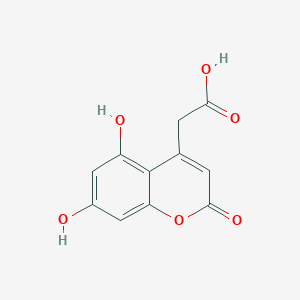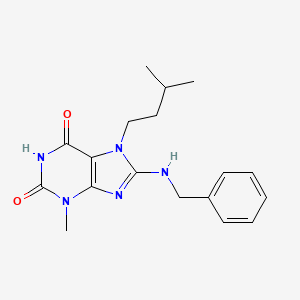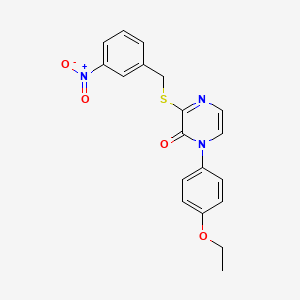
(Z)-3-bromo-N-(3-(4-phenylthiazol-2-yl)-2H-chromen-2-ylidene)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you’re asking about is a complex organic molecule that contains several functional groups, including a bromine atom, an aniline group, a phenylthiazolyl group, and a chromenylidene group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using spectroscopic techniques such as NMR and IR, as well as elemental analysis .
Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its functional groups. For example, the bromine atom might be involved in substitution reactions, while the aniline group might undergo reactions typical of amines .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would likely be determined experimentally .
Aplicaciones Científicas De Investigación
(Z)-3-bromo-N-(3-(4-phenylthiazol-2-yl)-2H-chromen-2-ylidene)aniline has been studied for its potential applications in various fields such as medicine, material science, and agriculture. In medicine, this compound has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has been studied for its potential use in the treatment of diseases such as cancer, arthritis, and bacterial infections. In material science, this compound has been studied for its potential use in the development of organic electronics and optoelectronic devices. In agriculture, this compound has been studied for its potential use as a pesticide due to its anti-bacterial properties.
Mecanismo De Acción
The mechanism of action of (Z)-3-bromo-N-(3-(4-phenylthiazol-2-yl)-2H-chromen-2-ylidene)aniline involves its ability to inhibit the activity of certain enzymes and proteins in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of certain proteins that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in the body. It has been found to reduce inflammation by inhibiting the activity of COX-2. It has also been found to induce apoptosis, which is a process of programmed cell death, in cancer cells. Additionally, it has been found to have anti-bacterial properties by inhibiting the growth of certain bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (Z)-3-bromo-N-(3-(4-phenylthiazol-2-yl)-2H-chromen-2-ylidene)aniline in lab experiments is its ability to inhibit the activity of specific enzymes and proteins, which can provide insights into the underlying mechanisms of certain diseases. Additionally, its anti-inflammatory, anti-cancer, and anti-bacterial properties make it a promising compound for potential therapeutic applications. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on (Z)-3-bromo-N-(3-(4-phenylthiazol-2-yl)-2H-chromen-2-ylidene)aniline. One direction is to further investigate its potential use as a therapeutic agent for the treatment of diseases such as cancer, arthritis, and bacterial infections. Another direction is to explore its potential use in the development of organic electronics and optoelectronic devices. Additionally, further research can be conducted to improve the solubility of this compound in water, which can facilitate its use in certain lab experiments.
Métodos De Síntesis
The synthesis method of (Z)-3-bromo-N-(3-(4-phenylthiazol-2-yl)-2H-chromen-2-ylidene)aniline involves the reaction of 3-(4-phenylthiazol-2-yl)-2H-chromen-2-one with 3-bromoaniline in the presence of a base such as potassium carbonate. The reaction occurs in a solvent such as dimethylformamide and is heated under reflux conditions. The product is then purified using column chromatography to obtain this compound in a pure form.
Safety and Hazards
Propiedades
IUPAC Name |
N-(3-bromophenyl)-3-(4-phenyl-1,3-thiazol-2-yl)chromen-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15BrN2OS/c25-18-10-6-11-19(14-18)26-23-20(13-17-9-4-5-12-22(17)28-23)24-27-21(15-29-24)16-7-2-1-3-8-16/h1-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKXDPILFBXAOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C3=CC4=CC=CC=C4OC3=NC5=CC(=CC=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2762031.png)

![N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2762033.png)
![N-(4-chlorophenyl)-2-(3-oxo-8-(4-(o-tolyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2762034.png)

![N-[1-(3-bromophenyl)ethyl]-2-phenylethene-1-sulfonamide](/img/structure/B2762036.png)

![4-hydroxy-3-[(E)-3-phenyl-2-propenyl]-1-[2-(2-pyridinyl)ethyl]-2(1H)-pyridinone](/img/structure/B2762042.png)
![1-{[4-(2-Chlorophenoxy)phenyl]sulfonyl}-4-ethylpiperazine](/img/structure/B2762046.png)
![3-(2-Furyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}propanoic acid](/img/structure/B2762048.png)
![3-Bromo-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)phenylboronic acid](/img/structure/B2762049.png)

![(E)-N-[Cyano(oxolan-3-yl)methyl]-3-quinolin-4-ylprop-2-enamide](/img/structure/B2762051.png)
